molecular formula C18H26N2O4 B1377915 1-Boc-4-Bocamino-indoline CAS No. 1220039-93-9

1-Boc-4-Bocamino-indoline

Cat. No. B1377915
CAS RN: 1220039-93-9
M. Wt: 334.4 g/mol
InChI Key: LMHBCGKSOKSNDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indoline can be synthesized in various ways, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . A common method involves the reduction of N-Boc indoles to indolines using a 10% palladium catalyst and polymethylhydrosiloxane (PMHS) as a reducing agent .


Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .


Chemical Reactions Analysis

The Boc group in 1-Boc-4-Bocamino-indoline is stable towards most nucleophiles and bases . This makes it suitable for a variety of chemical reactions, particularly those involving the formation of Boc-protected amines and amino acids .


Physical And Chemical Properties Analysis

1-Boc-4-Bocamino-indoline is a light brown solid . It has a molecular weight of 334.42 and its IUPAC name is tert-butyl 4-((tert-butoxycarbonyl)amino)indoline-1-carboxylate .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“1-Boc-4-Bocamino-indoline” plays a pivotal role in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered green, aligning with sustainable chemistry principles. The compound’s structure facilitates the construction of complex heterocycles, such as cyclohepta[b]indoles and tetrahydrocarbazoles, which are significant in pharmaceuticals and bioactive molecules.

Pharmaceutical Drug Development

In pharmaceutical research, “1-Boc-4-Bocamino-indoline” serves as a versatile building block for creating innovative drug candidates . Its unique structural features enable the exploration of targeted therapies for various health conditions, contributing to the development of new medicinal compounds with potential therapeutic applications.

Targeted Therapy Research

The Boc-protected indoline moiety within “1-Boc-4-Bocamino-indoline” offers strategic advantages in designing complex drug molecules for targeted therapy . Researchers can manipulate the compound’s functional groups to synthesize diverse pharmaceutical intermediates and final products, potentially improving the efficacy of treatments for diseases like cancer.

Chemical Synthesis

“1-Boc-4-Bocamino-indoline” is utilized in chemical synthesis due to its reactivity and structural versatility. It’s involved in the preparation of aryl alkyl amines and other indoline derivatives, which are essential in creating compounds with various pharmacological activities .

Material Science

The compound’s molecular structure, featuring a tert-butyl group and an indoline backbone, makes it suitable for material science applications. It can be used to develop new materials with specific properties, such as increased stability or enhanced interaction with other chemical entities .

Analytical Chemistry

Due to its well-defined structure and purity, “1-Boc-4-Bocamino-indoline” is used in analytical chemistry for method development and calibration. It aids in the validation of analytical techniques like NMR, HPLC, LC-MS, and UPLC, ensuring accurate and reliable results in chemical analysis .

Mechanism of Action

While the specific mechanism of action for 1-Boc-4-Bocamino-indoline is not mentioned in the search results, indoline structures are commonly found in natural and synthetic compounds with medicinal value . They can interact with proteins and improve the physicochemical properties of compounds .

Future Directions

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that compounds like 1-Boc-4-Bocamino-indoline may have potential future applications in drug design and discovery.

properties

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)23-15(21)19-13-8-7-9-14-12(13)10-11-20(14)16(22)24-18(4,5)6/h7-9H,10-11H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHBCGKSOKSNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118915
Record name 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-Bocamino-indoline

CAS RN

1220039-93-9
Record name 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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